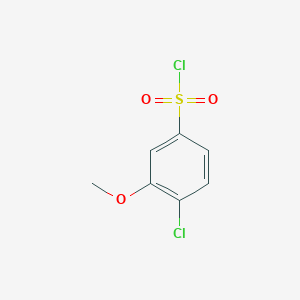![molecular formula C11H20ClNO2 B1422454 2-chloro-N-{2-[(2-methylcyclohexyl)oxy]ethyl}acetamide CAS No. 1269151-15-6](/img/structure/B1422454.png)
2-chloro-N-{2-[(2-methylcyclohexyl)oxy]ethyl}acetamide
Overview
Description
2-chloro-N-{2-[(2-methylcyclohexyl)oxy]ethyl}acetamide is a chemical compound with the molecular formula C11H20ClNO2 and a molecular weight of 233.74 . It is a light yellow to yellow powder or crystals .
Synthesis Analysis
The synthesis of this compound and similar compounds often involves the use of amides, which play a crucial role in organic synthesis, including the production of medicines, functional materials, and bioactive molecules . N-arylacetamides, in particular, are significant intermediates for the synthesis of medicinal, agrochemical, and pharmaceutical compounds .Molecular Structure Analysis
The molecule contains a total of 35 bonds, including 15 non-H bonds, 1 multiple bond, 4 rotatable bonds, 1 double bond, 1 six-membered ring, 1 secondary amide (aliphatic), and 1 ether (aliphatic) . In the crystal structure, a three-dimensional structure is generated by N—H⋯O, C—H⋯O, and C—H⋯Cl hydrogen bonds plus C—H⋯π (ring) interactions .Physical And Chemical Properties Analysis
The predicted boiling point of this compound is 381.8±27.0 °C, and its predicted density is 1.08±0.1 g/cm3 . The compound also has a predicted pKa value of 13.60±0.46 .Scientific Research Applications
Herbicide Metabolism and Carcinogenicity Studies
Studies have shown that chloroacetamide herbicides, including compounds similar to 2-chloro-N-{2-[(2-methylcyclohexyl)oxy]ethyl}acetamide, undergo complex metabolic processes in liver microsomes of rats and humans. This metabolism may lead to DNA-reactive compounds and carcinogenicity in rats, as seen with related herbicides like acetochlor, alachlor, butachlor, and metolachlor. These studies indicate the importance of understanding the metabolic pathways and potential health risks of such compounds (Coleman, Linderman, Hodgson, & Rose, 2000).
Soil Interaction and Agricultural Impact
Research indicates that the soil reception and activity of similar chloroacetamide herbicides are significantly affected by variables such as wheat straw coverage and irrigation. This has implications for their use in agriculture, particularly concerning the efficiency of herbicidal activity and potential environmental impact (Banks & Robinson, 1986).
Synthesis and Chemical Properties
The synthesis and chemical properties of related compounds have been extensively studied. For example, the stereoselective synthesis of certain acetamides has been explored, providing valuable insights into chemical processes and potential applications in various fields, including pharmaceuticals (Saito, Matsuo, & Ishibashi, 2007).
Environmental Impact and Monitoring
The environmental presence and impact of chloroacetamide herbicides, similar to this compound, have been monitored. Studies document their occurrence in rainwater, streams, and groundwater, emphasizing the need for careful monitoring and management to mitigate potential environmental risks (Kolpin, Nations, Goolsby, & Thurman, 1996).
Properties
IUPAC Name |
2-chloro-N-[2-(2-methylcyclohexyl)oxyethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20ClNO2/c1-9-4-2-3-5-10(9)15-7-6-13-11(14)8-12/h9-10H,2-8H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVMIESYPNSHJQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1OCCNC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![1-Oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B1422386.png)


![8-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B1422392.png)
